molecular formula C24H21ClN4O3 B2964396 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 923140-88-9

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2964396
CAS No.: 923140-88-9
M. Wt: 448.91
InChI Key: QAWROBKJGXLTTP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a 2,4-dioxo-3,4-dihydro scaffold. The structure features a 4-chlorobenzyl group at position 3 and an acetamide moiety linked to a 2,5-dimethylphenyl substituent. The 4-chlorobenzyl group may enhance lipophilicity, while the dimethylphenyl acetamide could influence target binding or metabolic stability .

Properties

CAS No.

923140-88-9

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.91

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3/c1-15-5-6-16(2)19(12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

QAWROBKJGXLTTP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrido[3,2-d]pyrimidine core , which is fused with a 2,4-dioxo group and substituted with various aromatic rings. The presence of the 4-chlorobenzyl and 2,5-dimethylphenyl groups enhances its reactivity and biological interactions. The molecular formula is C23H19ClN4O3C_{23}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 450.88 g/mol .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrido[3,2-d]pyrimidine have shown better activity against gram-positive bacteria compared to gram-negative ones. In a related study, synthesized compounds demonstrated potent activity against Bacillus cereus and other gram-positive species .

Anticancer Potential

Research has highlighted the anticancer potential of pyrido[3,2-d]pyrimidine derivatives. For example, compounds targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis, have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM . The compound may exhibit similar effects due to its structural characteristics.

Enzyme Inhibition

Inhibitory activities against acetylcholinesterase (AChE) have been reported for related compounds. One study found that certain derivatives showed higher activity than traditional inhibitors with IC50 values below 100 µM . This suggests that the compound could potentially be explored for neuroprotective applications.

Case Studies

StudyFindings
AChE Inhibition StudyCompounds similar to the target exhibited significant AChE inhibition with IC50 values < 100 µM .
Antimicrobial TestingDerivatives showed strong activity against gram-positive bacteria; specifically effective against Bacillus thuringiensis .
Anticancer ActivityTargeting TS resulted in potent inhibition; potential applications in cancer treatment were suggested .

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions facilitated by its aromatic substituents. The presence of electron-withdrawing groups like chlorine enhances the electrophilicity of the molecule, potentially increasing its reactivity towards biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

A closely related analog, 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (), shares the same core but substitutes the 2,5-dimethylphenyl group with 2,5-dimethoxyphenyl . Key differences include:

  • Molecular Weight : The methoxy analog has a higher average mass (480.905 vs. ~470 for the target compound) due to oxygen atoms.
  • Synthetic Accessibility : Methoxy substituents may require protective group strategies during synthesis, unlike methyl groups .

Core Heterocycle Variations

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () replaces the pyrido[3,2-d]pyrimidine core with a thieno[2,3-d]pyrimidine system fused to a pyridine ring. Notable distinctions:

  • Synthetic Yield : This compound was synthesized in 73% yield via acetylation, suggesting efficient routes for similar acetamide derivatives.
  • Melting Point : A lower melting point (143–145°C ) compared to fluorinated analogs (e.g., 302–304°C in ) highlights the impact of core rigidity and substituents .

Fluorinated Analogs

Example 83 () introduces fluorine atoms on aromatic rings, as in 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one . Fluorination typically:

  • Enhances metabolic stability and lipophilicity.
  • Elevates melting points (e.g., 302–304°C ), likely due to increased crystalline packing efficiency.
  • Requires specialized synthetic methods, such as palladium-catalyzed cross-coupling (used in ), which may differ from non-fluorinated analogs .

Acetylation Reactions

  • Target Compound : Likely synthesized via nucleophilic substitution or condensation of a pyrido[3,2-d]pyrimidine precursor with chloroacetamide intermediates, analogous to methods in using 2-chloro-N-(4-chlorobenzyl)acetamide .
  • Thieno-Pyrimidine Derivative (): Achieved 73% yield via acetyl chloride reaction in pyridine, suggesting similar conditions could apply to the target compound .

Stereochemical Considerations

Compounds in emphasize stereochemical complexity (e.g., R/S configurations), which may influence biological activity. The target compound’s lack of reported stereocenters simplifies synthesis but limits tunability compared to stereoisomeric series .

Physicochemical and Spectral Data Comparison

Property Target Compound Methoxy Analog () Thieno-Pyrimidine () Fluorinated Chromenone ()
Molecular Formula C24H21ClN4O3 (est.) C24H21ClN4O5 C18H19N5SO2 C31H25F2N5O3
Average Mass (g/mol) ~470 480.905 369.44 571.2
Melting Point (°C) Not reported Not reported 143–145 302–304
Key Functional Groups Chlorobenzyl, Acetamide Methoxy, Chlorobenzyl Thieno ring, Acetamide Fluorophenyl, Chromenone

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